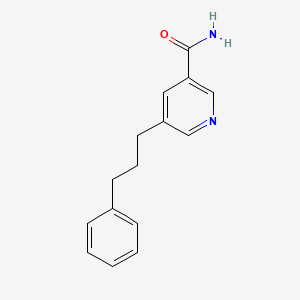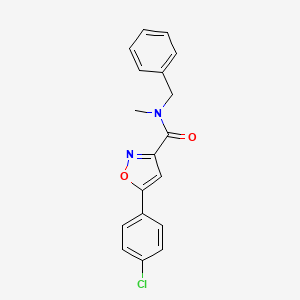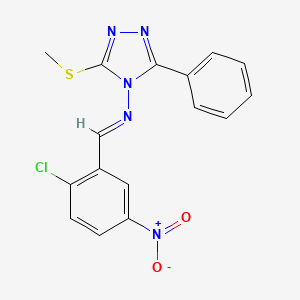
5-(3-phenylpropyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of nicotinamide derivatives involves multiple steps, including the transformation of precursor molecules into nicotinamide through various chemical reactions. For example, the synthesis of N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid demonstrates the chemical modification process to obtain derivatives with potential herbicidal activity (Chen Yu et al., 2021). Another method includes the solvent evaporation and liquid phase-assisted grinding to synthesize co-crystals like 5-Fluorouracil-nicotinamide (5-FU-NCM), highlighting the versatility in synthesis approaches (Zhuyan Zhang et al., 2020).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their functionality and interaction with biological systems. For instance, the crystal structure of nicotinamidium complexes reveals the importance of hydrogen bonding and π–π stacking interactions in stabilizing these compounds (I. Bryndal et al., 2014). Similarly, the structure of a luminescent Pt(II) terpyridine-nicotinamide complex exhibits vapochromic behavior, demonstrating the significant impact of molecular structure on the physical properties of these compounds (Thaddeus J. Wadas et al., 2004).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions that define their properties and potential applications. The synthesis of nicotinamide riboside and derivatives shows their ability to increase nicotinamide adenine dinucleotide (NAD+) concentrations in mammalian cells, indicating the biochemical significance of these reactions (Tianle Yang et al., 2007).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility and vapochromic behavior, are directly influenced by their molecular structure. The co-crystal of 5-FU-NCM shows improved solubility and anti-tumor effects compared to 5-FU alone, emphasizing the importance of physical properties in their biological effectiveness (Zhuyan Zhang et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of nicotinamide derivatives play a crucial role in their functionality. The development of N-(arylmethoxy)-2-chloronicotinamides and their exhibited herbicidal activity against specific weeds highlight the targeted chemical properties that can be achieved through synthesis and molecular modification (Chen Yu et al., 2021).
Applications De Recherche Scientifique
Cellular Energy Metabolism and Disease Treatment
5-(3-phenylpropyl)nicotinamide, as a derivative of nicotinamide, plays a significant role in cellular energy metabolism and has implications for treating various diseases. It is involved in the conversion to its mononucleotide compound, influencing oxidative stress and modulating pathways related to cellular survival and death. This compound is particularly useful in conditions like immune dysfunction, diabetes, and aging-related diseases, acting as a cytoprotectant by blocking cellular inflammatory activation and apoptosis Maiese et al., 2009.
Enhanced NMR Sensitivity for Metabolic Studies
This compound has applications in enhancing NMR (Nuclear Magnetic Resonance) sensitivity, particularly useful in metabolic studies. The introduction of a 15N nuclear spin label can significantly improve detection sensitivity, aiding in the investigation of metabolic processes in vivo Shchepin et al., 2016.
Stem Cell Research and Disease Treatments
In stem cell research, this compound exhibits potential by promoting cell survival and differentiation. It acts as a kinase inhibitor, influencing pluripotency and differentiation pathways in human pluripotent stem cells, which is vital for developing stem cell applications and treatments for various diseases Meng et al., 2018.
Agricultural Applications: Herbicidal Activity
The chemical structure of this compound contributes to its utility in agriculture, particularly in the design of novel herbicides. Derivatives of this compound have shown significant herbicidal activity against various plant species, indicating its potential for development into new herbicidal agents Yu et al., 2021.
Potential in Neuroprotection and Mitochondrial Function
Nicotinamide derivatives, including this compound, are explored for their neuroprotective properties, particularly in the context of Parkinson's disease and mitochondrial dysfunction. High doses have shown to prevent oxidative mitochondrial dysfunction and improve motor deficits in animal models, suggesting a promising avenue for treating neurodegenerative diseases Jia et al., 2008.
Propriétés
IUPAC Name |
5-(3-phenylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-15(18)14-9-13(10-17-11-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCVIKNEEOZENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=CN=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methylphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5600556.png)
![1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5600562.png)
![2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxo-N-phenylacetamide](/img/structure/B5600568.png)
![2-[(2,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5600573.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide](/img/structure/B5600591.png)
![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)
![ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate](/img/structure/B5600599.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5600618.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)